1-Ethylpiperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMTYNXPJWISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596222 | |

| Record name | 1-Ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90204-94-7 | |

| Record name | 1-Ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Ethylpiperidine-4-carboxylic acid: Chemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the chemical properties, synthetic routes, and potential applications of this compound. The information is intended for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Physical Properties

This compound, also known as 1-Ethylisonipecotic acid, is a substituted piperidine derivative.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for PARP-1 inhibitors which are involved in DNA repair and RNA transcription modulation.[2]

Chemical Structure

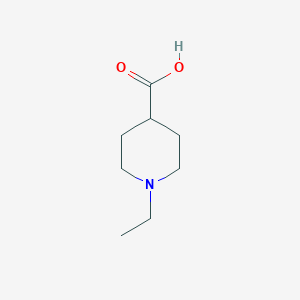

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its common hydrochloride salt.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 90204-94-7 | [1][2][3] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [1][2][3] |

| Density | 1.067 g/cm³ | [3] |

| Boiling Point | 262.665 °C at 760 mmHg | [3] |

| Flash Point | 112.656 °C | [3] |

| SMILES | O=C(O)C1CCN(CC)CC1 | |

| Hydrochloride Salt | ||

| Molecular Formula | C₈H₁₆ClNO₂ | |

| Molecular Weight | 193.67 g/mol | [4] |

| Form | Solid |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate

-

To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add ethyl iodide (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-ethylpiperidine-4-carboxylate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7.

-

The product, this compound, should precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Data

Structural confirmation of this compound would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. Below are the expected spectral characteristics based on its structure and data from similar compounds.[5]

| Technique | Expected Characteristics |

| ¹H NMR | - -COOH proton: A broad singlet, typically downfield (>10 ppm).- Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm.- N-CH₂- protons (ethyl group): A quartet around 2.4-2.8 ppm.- -CH₃ protons (ethyl group): A triplet around 1.0-1.3 ppm. |

| ¹³C NMR | - Carboxylic acid carbon (-COOH): A signal in the range of 170-185 ppm.- Piperidine ring carbons: Signals typically between 25-60 ppm.- N-CH₂- carbon (ethyl group): A signal around 45-55 ppm.- -CH₃ carbon (ethyl group): A signal around 10-15 ppm. |

| IR | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.- C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.- C-N stretch: A band in the fingerprint region, typically 1000-1250 cm⁻¹. |

Reactivity and Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its bifunctional nature—a tertiary amine and a carboxylic acid—allows for a wide range of chemical transformations. The piperidine ring provides a saturated, non-aromatic scaffold that can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Role as a Synthetic Intermediate

The primary documented use of this compound is as an intermediate in the synthesis of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair mechanisms (e.g., BRCA mutations).

Caption: Role of this compound in drug development.

Safety and Handling

Safety data for this compound is not extensively published. However, based on related piperidine and carboxylic acid derivatives, appropriate precautions should be taken.[6][7] The hydrochloride salt is a solid and likely poses less of an inhalation risk than a fine powder.

| Hazard Class | Precautionary Measures |

| Eye Contact | May cause serious eye irritation.[6] Wear safety glasses with side-shields or goggles. |

| Skin Contact | May cause skin irritation.[6] Wear protective gloves and a lab coat. |

| Inhalation | May cause respiratory tract irritation.[6] Use in a well-ventilated area or with a fume hood. |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when handling. |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. Always consult the SDS for the specific compound and follow all institutional safety protocols.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 90204-94-7 [m.chemicalbook.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

Technical Guide: 1-Ethylpiperidine-4-carboxylic Acid (CAS 90204-94-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-4-carboxylic acid, with the CAS number 90204-94-7, is a substituted piperidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural motif is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides a comprehensive overview of the available physicochemical data, proposed synthesis, potential applications, and safety considerations for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 90204-94-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Boiling Point | 262.665 °C at 760 mmHg (Predicted) | |

| Density | 1.067 g/cm³ (Predicted) | |

| Melting Point | Not available | |

| pKa | 4.04 ± 0.20 (Predicted) | |

| Alternate Names | 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid | [2] |

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate).

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine-4-carboxylic acid, a substituted piperidine derivative, serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for Poly(ADP-ribose) polymerase (PARP-1) inhibitors.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. Detailed experimental protocols and characterization data are presented to support its application in research and drug development.

Molecular Structure and Properties

This compound, also known as 1-Ethylisonipecotic acid, possesses a piperidine ring N-substituted with an ethyl group and a carboxylic acid moiety at the 4-position.

Chemical Structure:

Molecular Structure of this compound.

The structural characteristics of this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 90204-94-7 | [1][2] |

| Molecular Formula | C8H15NO2 | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Alternate Names | 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid | [3][4] |

Physicochemical Properties:

A summary of the available physicochemical data for this compound is provided below. It is important to note that a definitive experimental melting point is not consistently reported in the literature.

| Property | Value | Reference |

| Boiling Point | 262.665 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.067 g/cm³ (Predicted) | [5] |

| Flash Point | 112.656 °C (Predicted) | [5] |

| Melting Point | Not Available | [5] |

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The workflow for this synthesis is outlined below.

General Synthesis Workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate)

This procedure is based on the esterification of isonipecotic acid.

-

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Absolute Ethanol

-

Thionyl chloride

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve piperidine-4-carboxylic acid (1 equivalent) in absolute ethanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (4 equivalents) dropwise to the cooled solution.

-

Heat the reaction mixture to reflux and stir for 48 hours.

-

Remove the solvent under reduced pressure (in vacuo) to yield a crude oil.

-

Dissolve the crude product in ethyl acetate and wash with a 10% sodium hydroxide solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain ethyl 4-piperidinecarboxylate as a clear oil.[6]

-

Step 2: N-Ethylation of Ethyl 4-piperidinecarboxylate and Subsequent Hydrolysis

-

N-Ethylation:

-

Reacting ethyl 4-piperidinecarboxylate with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Hydrolysis:

-

The resulting ethyl 1-ethylpiperidine-4-carboxylate would then be hydrolyzed to the carboxylic acid.[7] This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound.[7]

-

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is limited in publicly available literature. However, data for the closely related precursor, ethyl 4-piperidinecarboxylate, and a methylated and ethylated analogue provide valuable insights into the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR of Ethyl 4-piperidinecarboxylate (400 MHz, CDCl₃):

-

δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 3.07 (dt, J = 12.6, 3.6 Hz, 2H, 2 x CHpip)

-

δ 2.61 (td, J = 12.3, 2.7 Hz, 2H, 2 x CHpip)

-

δ 2.38 (tt, J = 11.3, 3.9 Hz, 1H, CH)

-

δ 1.94 - 1.78 (m, 2H, 2 x CHpip)

-

δ 1.59 (adtd, J = 13.4, 11.4, 4.0 Hz, 2H, 2 x CHpip)

-

δ 1.24 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[6]

-

-

¹H NMR of N,N-ethylmethyl-piperidine-4-carboxylic acid (700 MHz, D₂O) - Isomer A (for comparative purposes):

Based on these related spectra, the ¹H NMR of this compound is expected to show signals corresponding to the ethyl group protons (a quartet and a triplet), as well as multiplets for the piperidine ring protons.

3.2. Mass Spectrometry

-

Mass Spectrum (ESI) of Ethyl 4-piperidinecarboxylate:

-

m/z 158.2 [M+H]⁺[6]

-

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight of 157.21 g/mol .

Role in Drug Development: Intermediate for PARP-1 Inhibitors

This compound is a documented intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP-1) inhibitors.[1][2] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with BRCA1/2 mutations.

The general role of this compound in this context is as a scaffold to which other pharmacophoric groups are attached to create the final active pharmaceutical ingredient.

Role of this compound in PARP-1 Inhibitor Synthesis.

While specific, detailed synthetic procedures for the utilization of this compound in the synthesis of marketed PARP-1 inhibitors like Olaparib were not found in the public domain literature reviewed, its structural motif is a recurring feature in patented compounds within this class.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While comprehensive experimental data for the final compound is not extensively available in the public literature, established synthetic routes and analytical data for its precursors provide a solid foundation for its preparation and characterization. Its role as a building block for PARP-1 inhibitors underscores its importance in medicinal chemistry and drug discovery. Further research and publication of detailed experimental protocols and characterization data would be beneficial to the scientific community.

References

- 1. Ethyl 1-(3-carboxypyridin-4-yl)isonipecotate|1053658-38-0 [benchchem.com]

- 2. This compound | 90204-94-7 [m.chemicalbook.com]

- 3. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-Ethylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of 1-Ethylpiperidine-4-carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted physicochemical characteristics based on its structural features and the known behavior of related piperidine and carboxylic acid derivatives. Furthermore, it details robust experimental protocols for the determination of these critical parameters, essential for its application in research and drug development.

Physicochemical Properties

This compound is a heterocyclic compound incorporating a tertiary amine within a piperidine ring and a carboxylic acid functional group. These features dictate its solubility and stability profile.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | [2] |

| pKa | The piperidine nitrogen is basic (predicted pKa ~10-11), and the carboxylic acid is acidic (predicted pKa ~4-5). | Inferred from piperidine and carboxylic acid chemistry |

| Predicted Solubility | Soluble in methanol. Expected to show pH-dependent aqueous solubility, being more soluble in acidic and alkaline conditions compared to its isoelectric point. Limited solubility is expected in non-polar aprotic solvents. | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

Predicted Solubility in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent in water; Soluble in methanol. | The presence of the carboxylic acid and the tertiary amine allows for hydrogen bonding and ionization, which is favorable in protic solvents. Solubility in water will be lowest at the isoelectric point and will increase at pH values where either the amine is protonated or the carboxylic acid is deprotonated. |

| Polar Aprotic | DMSO, DMF | Likely soluble | These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |

| Non-polar | Hexane, Toluene | Low to insoluble | The molecule's polarity from the amine and carboxylic acid groups will limit its interaction with non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following standard experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, expressed in units such as mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination.

pH-Dependent Aqueous Solubility

This protocol assesses the impact of pH on the aqueous solubility of the compound.

Methodology:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Follow the shake-flask method described in section 3.1 for each pH buffer.

-

Plot the determined solubility against the pH to generate a pH-solubility profile.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions and its shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways.

Predicted Stability

-

Hydrolytic Stability: The amide bond is generally stable, but the compound may be susceptible to degradation under extreme pH and high temperatures.

-

Oxidative Stability: The tertiary amine in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide.

-

Photostability: The saturated piperidine ring does not have a chromophore that absorbs UV-Vis light, suggesting it may be relatively photostable. However, impurities or formulation components could act as photosensitizers.

-

Thermal Stability: As a solid, the compound is expected to be thermally stable at ambient temperatures. At elevated temperatures, decarboxylation of the carboxylic acid group could be a potential degradation pathway.

Experimental Protocols for Stability Assessment

The intrinsic stability of this compound can be evaluated through forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

General Protocol for Forced Degradation Studies

Objective: To generate degradation products to develop and validate a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and/or elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and/or elevated temperature.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run in parallel.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated analytical method that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

General HPLC Method Parameters:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: UV detection at a suitable wavelength or mass spectrometry for peak identification and purity assessment.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided protocols offer a clear path for researchers to generate this critical information. It is predicted that the compound's solubility will be highly dependent on pH, and its stability will be most challenged under strong oxidative and hydrolytic conditions. The execution of the detailed experimental protocols is strongly recommended to establish a comprehensive physicochemical profile of this compound for any research or drug development program.

References

Spectroscopic Analysis of 1-Ethylpiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Ethylpiperidine-4-carboxylic acid (CAS No: 90204-94-7), a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a generalized workflow for spectroscopic analysis.

While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes the expected spectral characteristics based on its molecular structure. This predictive approach offers a valuable reference for researchers in verifying sample identity, assessing purity, and guiding synthetic efforts.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. The chemical structure and atom numbering scheme are provided below for reference.

Figure 1. Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data (Solvent: D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.5 - 3.7 | m | 2H | H-2eq, H-6eq | Equatorial protons, expected to be downfield. |

| ~ 3.4 | q | 2H | H-8 | Methylene protons of the ethyl group. |

| ~ 3.0 - 3.2 | m | 2H | H-2ax, H-6ax | Axial protons, expected to be upfield of equatorial. |

| ~ 2.5 - 2.7 | m | 1H | H-4 | Methine proton at the carboxylic acid position. |

| ~ 2.0 - 2.2 | m | 4H | H-3, H-5 | Piperidine ring methylene protons. |

| ~ 1.3 | t | 3H | H-9 | Methyl protons of the ethyl group. |

| ~ 11.0 - 12.0 | br s | 1H | COOH | Carboxylic acid proton; exchangeable, may not be observed in D₂O. |

Table 2: Expected ¹³C NMR Data (Solvent: D₂O, 101 MHz)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 178 - 182 | C-7 | Carboxylic acid carbonyl carbon. |

| ~ 55 - 58 | C-2, C-6 | Carbons adjacent to the nitrogen. |

| ~ 52 - 55 | C-8 | Methylene carbon of the ethyl group. |

| ~ 40 - 43 | C-4 | Methine carbon attached to the carboxyl group. |

| ~ 28 - 32 | C-3, C-5 | Piperidine ring methylene carbons. |

| ~ 8 - 12 | C-9 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2980 - 2850 | Medium-Strong | C-H Stretch | Alkane (Piperidine & Ethyl) |

| ~ 1710 | Strong | C=O Stretch | Carboxylic Acid (Carbonyl) |

| 1470 - 1450 | Medium | C-H Bend | Alkane |

| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

| ~ 920 | Medium, Broad | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment | Notes |

| 157 | [M]⁺ | Molecular Ion |

| 142 | [M - CH₃]⁺ | Loss of a methyl group. |

| 128 | [M - C₂H₅]⁺ | Loss of the N-ethyl group. |

| 112 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of ethyl and carboxyl groups. |

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Data acquisition can be performed on a standard 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference. For ¹H NMR, perform integration to determine the relative ratios of protons.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (~1-2 mg) of the solid sample with a mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder within the instrument.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile. The solution may require further dilution depending on the sensitivity of the instrument.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is suitable for this basic amine.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass-to-charge (m/z) range from 50 to 500 Da.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and control fragmentation.

-

-

Data Processing: The resulting mass spectrum will show the mass-to-charge ratios of the molecular ion and any fragment ions produced.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Potential Biological Activities of 1-Ethylpiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidine-4-carboxylic acid is a synthetic intermediate recognized for its role in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] While direct biological profiling of this compound is not extensively documented in publicly available literature, its structural similarity to a range of biologically active piperidine-containing molecules suggests a variety of potential pharmacological activities. This document explores these potential activities by examining the functions of structurally related compounds and provides detailed experimental protocols for the investigation of these potential biological targets. The explored potential activities include the inhibition of PARP-1, modulation of Gamma-Aminobutyric Acid type A (GABAA) receptors, inhibition of acetylcholinesterase (AChE), antagonism of the C-C chemokine receptor type 5 (CCR5), and inhibition of Cyclin-Dependent Kinases (CDKs).

Potential as a PARP-1 Inhibitor Precursor

This compound serves as a key building block in the synthesis of PARP-1 inhibitors.[1] PARP-1 is a crucial enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Its inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, based on the principle of synthetic lethality.

PARP-1 Signaling Pathway

The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and how its inhibition can lead to cell death in cancer cells with deficient double-strand break repair mechanisms.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and published methodologies to determine the in vitro potency of a test compound against PARP-1.[2][3][4]

1.2.1. Materials and Reagents:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

NAD+ (PARP-1 substrate)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compound (this compound) and positive control (e.g., Olaparib)

1.2.2. Procedure:

-

Plate Preparation: Wash histone-coated wells with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Reaction Setup: To each well, add the test compound or control, followed by the PARP-1 enzyme.

-

Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.

-

Detection: Wash the wells. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash the wells again. Add the chemiluminescent substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

1.2.3. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Potential Modulation of GABAA Receptors

The core structure of this compound is closely related to isonipecotic acid (piperidine-4-carboxylic acid), a known partial agonist of the GABAA receptor.[5] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

GABAA Receptor Signaling Pathway

The binding of GABA or an agonist to the GABAA receptor opens a chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

Quantitative Data for Related Compounds

While no data exists for this compound, piperine, which contains a piperidine moiety, has been shown to modulate GABAA receptors with the following potencies:

| Compound | Receptor Subtype | EC50 (µM) |

| Piperine | α₂β₂ | 42.8 ± 7.6 |

| Piperine | α₃β₂ | 59.6 ± 12.3 |

Data from Khom et al. (2013)[6][7]

Experimental Protocol: GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.[8][9][10][11]

2.3.1. Materials and Reagents:

-

Rat brain membranes (source of GABAA receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]Muscimol)

-

Non-specific binding control (e.g., unlabeled GABA)

-

Test compound (this compound)

-

Scintillation cocktail and counter

2.3.2. Procedure:

-

Membrane Preparation: Homogenize rat brains and prepare membranes through a series of centrifugation steps to isolate the receptor-rich fraction.

-

Assay Setup: In a 96-well plate, add the prepared membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).

-

Incubation: Incubate the plate at 4°C for 45-60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

2.3.3. Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by plotting the percentage of specific binding against the log concentration of the compound. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Potential as an Acetylcholinesterase (AChE) Inhibitor

Derivatives of piperidine are found in numerous potent acetylcholinesterase inhibitors.[12][13][14][15][16] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data for Related Piperidine Derivatives

| Compound | IC50 (nM) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 |

Data from Muramatsu et al. (1995) and Sugimoto et al. (1992)[12][14]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine and DTNB.[17][18][19]

3.2.1. Materials and Reagents:

-

Acetylcholinesterase (AChE) enzyme

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound and positive control (e.g., Donepezil)

3.2.2. Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the test compound or control.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

3.2.3. Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

Potential as a CCR5 Antagonist

The piperidine scaffold is a common feature in C-C chemokine receptor type 5 (CCR5) antagonists.[20][21][22][23][24] CCR5 is a co-receptor for HIV entry into host cells, and its antagonism is a therapeutic approach for HIV infection.

Quantitative Data for Related Piperidine Derivatives

| Compound | Assay | IC50 (nM) |

| Piperidine derivative 10h | CCR5 binding | 11 |

| Piperidine-4-carboxamide derivative 19 | Calcium mobilization | 25.73 |

| Piperidine-4-carboxamide derivative 11f | Anti-HIV activity | 0.59 |

Data from various sources[20][22][23]

Experimental Protocol: CCR5-Mediated Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant.[25][26]

4.2.1. Materials and Reagents:

-

CCR5-expressing cells (e.g., specific T-cell lines or PBMCs)

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

-

Chemoattractant (CCR5 ligand, e.g., RANTES/CCL5)

-

Assay medium

-

Test compound and positive control (e.g., Maraviroc)

-

Cell viability/quantification reagent

4.2.2. Procedure:

-

Cell Preparation: Culture and harvest CCR5-expressing cells.

-

Assay Setup: Place the chemoattractant in the lower chamber of the chemotaxis plate. In the upper chamber, place the cells that have been pre-incubated with varying concentrations of the test compound or control.

-

Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours) at 37°C.

-

Quantification: Remove non-migrated cells from the upper surface of the membrane. Quantify the migrated cells in the lower chamber using a suitable method (e.g., cell staining and counting, or a fluorescence-based assay).

4.2.3. Data Analysis: Calculate the percentage of inhibition of cell migration for each compound concentration and determine the IC50 value.

Potential as a Cyclin-Dependent Kinase (CDK) Inhibitor

Piperidine and piperazine derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[27][28][29][30][31] CDK inhibition is a major area of research in cancer therapy.

Quantitative Data for Related Piperidine/Piperazine Derivatives

| Compound | Target | IC50 (nM) |

| Benzofuran-piperazine hybrid 9h | CDK2 | 40.91 |

| Benzofuran-piperazine hybrid 11d | CDK2 | 41.70 |

| Benzofuran-piperazine hybrid 13c | CDK2 | 52.63 |

Data from Abdel-Maksoud et al. (2022)[27][30]

Experimental Protocol: In Vitro CDK2 Kinase Assay

This protocol describes a method to measure the activity of CDK2 and the inhibitory effect of a test compound.[32][33][34][35][36]

5.2.1. Materials and Reagents:

-

Active CDK2/Cyclin E complex

-

Kinase assay buffer

-

Substrate (e.g., Histone H1 or a specific peptide)

-

[γ-³²P]ATP (or a non-radioactive detection system like ADP-Glo™)

-

Test compound and positive control (e.g., Staurosporine)

-

Phosphocellulose paper or other separation method

-

Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

5.2.2. Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, substrate, and varying concentrations of the test compound or control.

-

Enzyme Addition: Add the CDK2/Cyclin E complex to the mixture.

-

Reaction Initiation: Start the reaction by adding [γ-³²P]ATP (or ATP for non-radioactive assays). Incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantification: If using a radioactive method, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity. If using a non-radioactive method, follow the manufacturer's protocol to measure the signal (e.g., luminescence).

5.2.3. Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

While this compound is primarily known as a synthetic intermediate, its core piperidine-4-carboxylic acid structure is a privileged scaffold in medicinal chemistry. The potential for this molecule to interact with various biological targets, including PARP-1, GABAA receptors, acetylcholinesterase, CCR5, and CDKs, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the pharmacological profile of this compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.

References

- 1. This compound | 90204-94-7 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsi.org [ijpsi.org]

- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. | Semantic Scholar [semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Benzamide capped peptidomimetics as Non-ATP competitive inhibitors of CDK2 using the REPLACE Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 34. Analysis of Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 35. documents.thermofisher.com [documents.thermofisher.com]

- 36. youtube.com [youtube.com]

1-Ethylpiperidine-4-carboxylic Acid: A Technical Guide to its Synthesis, Derivatives, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid (piperidine-4-carboxylic acid). The document details its chemical properties, a proposed synthetic pathway from isonipecotic acid, and its significant role as a key intermediate in the development of therapeutic agents, particularly Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. While direct quantitative biological data for this compound is not extensively available in public literature, its structural contribution to potent pharmacological agents is well-documented. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and application of isonipecotic acid derivatives in medicinal chemistry and drug discovery.

Introduction

Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1][2] Its piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. N-alkylation of the piperidine ring is a common strategy to modulate the pharmacological properties of isonipecotic acid derivatives. This compound (also known as 1-Ethylisonipecotic Acid) is a notable derivative that serves as a crucial building block in the synthesis of complex molecules with significant therapeutic potential, most prominently as inhibitors of PARP-1.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 90204-94-7 | [2][3] |

| Molecular Formula | C8H15NO2 | [2][3] |

| Molecular Weight | 157.21 g/mol | [2][3] |

| Alternate Names | 1-Ethylisonipecotic Acid, 1-Ethyl-4-piperidinecarboxylic Acid | [2] |

Synthesis of this compound from Isonipecotic Acid

Proposed Experimental Protocol: N-Ethylation with Ethyl Iodide

This proposed protocol is based on general methods for the N-alkylation of piperidines and related amino acids.[4]

Materials:

-

Isonipecotic acid

-

Ethyl iodide

-

Potassium carbonate (K2CO3) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Diethyl ether or other suitable extraction solvent

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

-

Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonipecotic acid (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add potassium carbonate (2-3 equivalents) to the solution. The base is crucial to neutralize the hydroiodic acid formed during the reaction.

-

Addition of Ethylating Agent: Slowly add ethyl iodide (1.1-1.5 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract with a suitable organic solvent like diethyl ether to remove any unreacted ethyl iodide and other nonpolar impurities. The product, being a zwitterionic or salt form, is expected to remain in the aqueous layer.

-

Purification: Acidify the aqueous layer with HCl to a pH of approximately 2-3 to protonate the carboxylate, then extract the product into an organic solvent such as ethyl acetate. Alternatively, the aqueous solution can be concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow Diagram:

Role in Drug Development: An Intermediate for PARP-1 Inhibitors

The primary significance of this compound in drug development lies in its role as a key synthetic intermediate for PARP-1 inhibitors.[3] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand DNA breaks.[5][6]

The PARP-1 Signaling Pathway and Therapeutic Intervention

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks.[6] During DNA replication, these breaks are converted into double-strand breaks, which cannot be efficiently repaired in HR-deficient cells, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[7]

PARP inhibitors, many of which incorporate the 1-ethylpiperidine-4-carboxamide moiety, bind to the catalytic domain of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA.[5] This disruption of DNA repair ultimately leads to the selective killing of cancer cells.

PARP-1 Inhibition Signaling Pathway:

Quantitative Data for PARP-1 Inhibitors Derived from Isonipecotic Acid Derivatives

While specific biological activity data for this compound itself is scarce, numerous studies report the high potency of PARP-1 inhibitors that incorporate this structural motif. The table below presents representative data for such inhibitors.

| Compound Class | Target(s) | IC50 (nM) | Reference(s) |

| Imidazobenzodiazepines | PARP-1 | 26 | [7] |

| Benzimidazole Carboxamides | PARP-1 / PARP-2 | 4.3 / 1.58 | [7] |

| 1H-Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 | Potent Inhibition | [1] |

| Pyridopyridazinones | PARP-1 | 36 | [8] |

| Imidazo[4,5-c]pyridine-7-carboxamides | PARP-1 | 8.6 | [9] |

Note: The IC50 values refer to the final inhibitor molecules, not this compound itself.

Conclusion

This compound is a valuable derivative of isonipecotic acid with a significant, albeit indirect, role in modern drug discovery. Its primary utility is as a versatile building block for the synthesis of potent PARP-1 inhibitors, which have emerged as a successful class of targeted therapies for cancers with specific DNA repair deficiencies. While further research may elucidate direct pharmacological activities of this compound, its current importance to medicinal chemists and drug development professionals is firmly established through its incorporation into highly active pharmaceutical agents. This guide provides a foundational understanding of its synthesis and therapeutic relevance, encouraging further exploration into the diverse applications of isonipecotic acid derivatives.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 90204-94-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of N-Substituted Piperidine-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, with a particular focus on its application in the development of gamma-aminobutyric acid (GABA) uptake inhibitors and opioid receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to support ongoing research and development efforts in neuropharmacology and pain management.

N-Substituted Piperidine-4-Carboxylic Acids as GABA Uptake Inhibitors

Derivatives of piperidine-4-carboxylic acid, particularly those structurally related to nipecotic acid and guvacine, have been extensively investigated as inhibitors of GABA transporters (GATs). These transporters play a crucial role in regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GATs prolongs the action of GABA, leading to potential therapeutic benefits in conditions such as epilepsy and anxiety.

Core Structure-Activity Relationships

The SAR for N-substituted piperidine-4-carboxylic acid derivatives as GAT inhibitors is primarily dictated by the nature of the substituent on the piperidine nitrogen. Lipophilic N-substituents are generally crucial for high-affinity binding to the GAT-1 subtype.

A generalized SAR for these compounds can be summarized as follows:

Caption: General SAR of N-substituted piperidine-4-carboxylic acids as GABA uptake inhibitors.

Quantitative SAR Data

The following table summarizes the inhibitory activity (IC50 values) of selected N-substituted piperidine-4-carboxylic acid derivatives against GABA transporters.

| Compound ID | N-Substituent | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) | Reference |

| 1 | H (Isonipecotic acid) | >1000 | >1000 | >1000 | >1000 | [1] |

| 2 | -(CH₂)₃-Ph | 1.5 | 250 | 150 | >1000 | [2] |

| 3 | -CH=CH-C(Thienyl)₂ | 0.07 (Tiagabine) | 740 | 350 | 3570 | [3] |

| 4 | -CH₂-O-(p-Ph)-Ph | 0.5 | >100 | >100 | >100 | [4] |

Experimental Protocol: [³H]GABA Uptake Assay

This protocol outlines a standard procedure for determining the inhibitory activity of test compounds on GABA transporters expressed in cell lines.

Caption: Workflow for a [³H]GABA uptake assay.

Detailed Methodology:

-

Cell Culture and Plating: Human Embryonic Kidney (HEK-293) cells stably expressing the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1) are cultured under standard conditions. Cells are then seeded into 96-well microplates and allowed to adhere overnight.[5]

-

Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Pre-incubation: The cell monolayers are washed with the assay buffer and then pre-incubated with varying concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.

-

GABA Uptake: The uptake is initiated by adding a mixture of [³H]GABA and a low concentration of unlabeled GABA to each well. The incubation is typically carried out for 1-5 minutes at room temperature.[5]

-

Termination of Uptake: The uptake is terminated by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). The cell lysates are then transferred to scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[5]

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

N-Substituted Piperidine-4-Carboxylic Acids as Opioid Receptor Modulators

The N-substituted piperidine framework is also a cornerstone in the development of ligands for opioid receptors (mu, delta, and kappa), which are critical targets for pain management. The SAR in this context is highly dependent on the nature of the N-substituent and additional substitutions on the piperidine ring.

Core Structure-Activity Relationships

For opioid receptor activity, particularly for antagonists, the N-substituent plays a pivotal role in determining potency and selectivity. The presence of a 4-aryl group is a common feature in many potent opioid ligands based on the piperidine scaffold.

References

- 1. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Ethylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperidine-4-carboxylic acid, also known as 1-ethylisonipecotic acid, is a substituted piperidine derivative of significant interest in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents. Notably, it serves as a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of drugs involved in DNA repair and RNA transcription modulation, with applications in oncology.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and its relevance in the PARP-1 signaling cascade.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in biological systems and for its application in drug design and development.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 90204-94-7 | [1][2] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Form | Solid | [1] |

| Boiling Point | 262.7 ± 33.0 °C (Predicted) | [1] |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) | [1] |

| Melting Point | Not available |

Acidity and Solubility

| Property | Value | Source |

| pKa | 4.04 ± 0.20 (Predicted) | |

| Solubility | Soluble in Methanol | [1] |

Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from the commercially available ethyl isonipecotate (ethyl piperidine-4-carboxylate). The first step is an N-alkylation reaction to introduce the ethyl group, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Role in PARP-1 Inhibition and DNA Repair Signaling Pathway

This compound is a building block for PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. In cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination), inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

Step 1: N-Alkylation of Ethyl Isonipecotate

-

Reaction Setup: To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as anhydrous acetonitrile, add a base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Alkylating Agent: Add ethyl bromide or ethyl iodide (1.1-1.5 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue, crude ethyl 1-ethylpiperidine-4-carboxylate, can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 1-ethylpiperidine-4-carboxylate

-

Reaction Setup: Dissolve the ethyl 1-ethylpiperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 6-7 with concentrated hydrochloric acid (HCl).

-

Isolation and Purification: The product, this compound, may precipitate upon acidification. If so, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water to create a solution of known concentration. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (KCl).

-

Titration Setup: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C) and is stirred continuously. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

pKa Calculation: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of Solubility

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of this compound in the saturated solution is then determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or by titration.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure. The carboxylic acid proton in ¹H NMR is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-H stretching and bending vibrations from the ethyl and piperidine moieties.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is recorded in both positive and negative ion modes.

-

Data Analysis: The spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight. The fragmentation pattern can also be analyzed to provide further structural information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethylpiperidine-4-carboxylic acid from Ethyl Isonipecotate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Ethylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry, starting from ethyl isonipecotate. The primary synthetic strategy employed is reductive amination, a robust and widely utilized method for the N-alkylation of secondary amines. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system. The piperidine moiety is a common scaffold in drug discovery, and its N-substitution allows for the modulation of pharmacological properties. Ethyl isonipecotate, also known as ethyl 4-piperidinecarboxylate, is a readily available starting material for the introduction of various substituents onto the piperidine nitrogen.[1][2][3][4][5]

The synthesis described herein focuses on the N-ethylation of ethyl isonipecotate via reductive amination, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. Reductive amination offers a direct and efficient one-pot approach for this transformation, typically involving the reaction of the secondary amine with an aldehyde (acetaldehyde in this case) to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.[6][7][8][9][10]

Synthetic Pathway

The overall two-step synthesis involves the N-alkylation of ethyl isonipecotate followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate via Reductive Amination

Ethyl isonipecotate is reacted with acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to yield ethyl 1-ethylpiperidine-4-carboxylate.

Step 2: Hydrolysis to this compound

The ethyl ester of the N-alkylated product is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford the final product, this compound.[11][12][13]

Experimental Protocols

Materials and Methods

Materials:

-

Ethyl isonipecotate (98%+)[5]

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-